molecular formula C11H10N2O4 B1304181 Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate CAS No. 5825-71-8

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

Cat. No. B1304181
CAS RN: 5825-71-8
M. Wt: 234.21 g/mol
InChI Key: NZJIUQJPKXRRHB-UHFFFAOYSA-N
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Description

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate and similar compounds often involves condensation reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .


Molecular Structure Analysis

The InChI code for Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is 1S/C11H10N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a density of 1.3±0.1 g/cm3 . It has a boiling point of 174-178/0.23mm and a melting point of 69-70 ºC . The compound is slightly soluble in water (1.4 g/L at 25 ºC) .

Scientific Research Applications

Chemical Synthesis

“Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” is used in the synthesis of various chemical compounds . For instance, it has been used in the synthesis of ditopic macrocycles , which are molecules that can form complexes with other molecules.

Synthesis of Macrocyclic Bisamides and Tetramides

This compound has been used in the synthesis of macrocyclic bisamides and tetramides . These are large cyclic structures that have potential applications in various fields, including medicinal chemistry and materials science.

Coordination Chemistry

“Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” has been used in the study of coordination chemistry . It has been used to form a silver (I) coordination polymer and a nine-coordinated cadmium (II) complex.

Antifungal Research

Derivatives of “Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” have been evaluated for their antifungal properties . They have been tested against three fungal strains and as inhibitory compounds against succinate dehydrogenase.

Material Safety Data Sheet (MSDS) Research

The MSDS of “Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” provides valuable information about its physical and chemical properties . This information is crucial for safe handling, storage, and disposal of the compound.

Physical and Chemical Properties Research

Research into the physical and chemical properties of “Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate” provides valuable insights into its behavior under various conditions . This includes its density, boiling point, melting point, and water solubility.

Safety and Hazards

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is harmful if swallowed and can cause eye, skin, and respiratory tract irritation . It should be handled with adequate ventilation, and contact with skin and eyes should be avoided .

properties

IUPAC Name

dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJIUQJPKXRRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383266
Record name dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate

CAS RN

5825-71-8
Record name dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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